6-Bromoquinoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

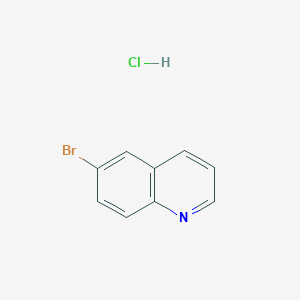

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

6-bromoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBDYPKQZYXQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675386 | |

| Record name | 6-Bromoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55377-26-9 | |

| Record name | Quinoline, 6-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55377-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Bromoquinoline Hydrochloride

This technical guide offers an in-depth exploration of the physicochemical properties of 6-Bromoquinoline hydrochloride (CAS No: 55377-26-9).[1] As a pivotal intermediate in organic synthesis and a foundational scaffold in medicinal chemistry, a thorough understanding of its characteristics is essential for researchers, chemists, and professionals in drug development. This document provides critical data, validated experimental protocols, and expert insights to facilitate its effective application.

Introduction: Strategic Importance in Synthesis and Drug Discovery

The quinoline ring system is a privileged structure in pharmacology, forming the core of numerous therapeutic agents. The introduction of a bromine atom at the 6-position offers a versatile synthetic handle for derivatization, primarily through metal-catalyzed cross-coupling reactions. Converting the parent 6-Bromoquinoline into its hydrochloride salt is a deliberate strategy to enhance its physical handling characteristics and, most importantly, to improve its aqueous solubility—a critical parameter for both reaction chemistry and pharmaceutical formulation.

Molecular Identity and Core Physical Properties

A precise understanding of the molecule's fundamental properties is the starting point for all experimental design. This compound is the salt formed from the reaction of the weakly basic 6-Bromoquinoline with hydrochloric acid.

Molecular Structure:

References

An In-depth Technical Guide to 6-Bromoquinoline Hydrochloride: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 6-Bromoquinoline hydrochloride (CAS No: 55377-26-9), a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development.[1] The document elucidates the core physicochemical properties, provides detailed, field-proven protocols for its synthesis via the classic Skraup reaction, and explores its versatile reactivity, particularly in modern cross-coupling chemistry. As a Senior Application Scientist, this guide moves beyond simple data presentation to explain the causality behind experimental choices, ensuring both technical accuracy and practical applicability. We will delve into its role as a versatile intermediate, its applications in medicinal chemistry and agrochemical synthesis, and conclude with essential safety and handling protocols.

Core Compound Identification and Properties

6-Bromoquinoline is most commonly handled and stored in its free base form or as the hydrochloride salt. The hydrochloride form often enhances stability and solubility in certain aqueous media, which can be advantageous for specific biological assays. However, for synthetic transformations, the free base is typically used.

Chemical Structure and Identification

The core structure consists of a quinoline ring system brominated at the 6-position. The hydrochloride salt is formed by the protonation of the quinoline nitrogen.

Caption: Structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties for both this compound and its corresponding free base. This data is critical for handling, characterization, and application in synthetic chemistry.[2]

| Property | This compound | 6-Bromoquinoline (Free Base) | Reference(s) |

| CAS Number | 55377-26-9 | 5332-25-2 | [1][2] |

| Molecular Formula | C₉H₇BrClN | C₉H₆BrN | [1][2] |

| Molecular Weight | 244.52 g/mol | 208.05 g/mol | [1][2][3] |

| Appearance | Not specified | Light brown or light yellow liquid/solid | [2] |

| Melting Point | Not specified | 19 - 24 °C (66.2 - 75.2 °F) | [2][4][5] |

| Boiling Point | Not specified | 116 °C @ 6 mmHg | [2][4] |

| Density | Not specified | 1.538 g/cm³ @ 25 °C | [2][6] |

| Flash Point | Not specified | > 110 °C (> 230 °F) | [2][4][6] |

| Solubility | Not specified | Soluble in acetone, acetonitrile, dichloromethane, ethyl acetate, and THF | [2][4] |

Synthesis of 6-Bromoquinoline: The Skraup Reaction

The most reliable and classic method for preparing 6-bromoquinoline is the Skraup synthesis, which constructs the quinoline ring system in a one-pot reaction.[7][8] This reaction involves heating an aniline (in this case, 4-bromoaniline) with glycerol, sulfuric acid, and a mild oxidizing agent.[7][8]

Expertise & Experience: The choice of the Skraup reaction is deliberate. While other methods exist, its use of inexpensive starting materials and its robustness make it a cornerstone of quinoline synthesis.[7][9] The concentrated sulfuric acid serves a dual purpose: it acts as a dehydrating agent to convert glycerol into acrolein (the electrophile) and as a catalyst for the subsequent cyclization.[7] The oxidizing agent is crucial for the final aromatization step to form the stable quinoline ring.

Caption: Workflow for the Skraup synthesis of 6-bromoquinoline.

Detailed Experimental Protocol: Skraup Synthesis

This protocol is a self-validating system, where successful completion of each step is confirmed by observable changes before proceeding.

Materials:

-

4-Bromoaniline

-

Anhydrous Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Oxidizing agent (e.g., nitrobenzene or arsenic acid)

-

Ferrous sulfate (FeSO₄) (optional, to moderate the reaction)[8]

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

Initial Charge: To the flask, add 4-bromoaniline and concentrated sulfuric acid. Stir the mixture to ensure homogeneity.

-

Heating: Gently heat the mixture with stirring to a stable temperature of 140-145°C.[7]

-

Glycerol Addition: Add anhydrous glycerol dropwise from the dropping funnel. The addition rate should be controlled to maintain the reaction temperature. This step is exothermic; careful addition prevents the reaction from becoming too vigorous. The dehydration of glycerol to acrolein occurs in situ.

-

Reaction and Oxidation: After the glycerol addition is complete, maintain the reaction at 140-145°C for approximately 3 hours.[2] The dihydroquinoline intermediate formed is oxidized to 6-bromoquinoline during this time.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with a base (e.g., 10% sodium carbonate solution or ammonia solution) until the pH is alkaline.[2][10] This step precipitates the crude product.

-

Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent, such as dichloromethane or toluene.[2][10] Perform multiple extractions (e.g., 3 x 50 mL) to maximize recovery.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 6-bromoquinoline can be purified by vacuum distillation to yield the final product.[2]

Preparation of this compound

To obtain the hydrochloride salt, the purified 6-bromoquinoline (free base) is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrogen chloride (HCl) in the same solvent. The hydrochloride salt will typically precipitate from the solution and can be collected by filtration.

Chemical Reactivity and Synthetic Applications

The true value of this compound in drug discovery and materials science lies in the reactivity of its free base form. The bromine atom at the 6-position is a versatile synthetic handle, enabling a wide range of functionalization reactions, most notably palladium-catalyzed cross-coupling.[10]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 6-position is ideally suited for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for several named reactions. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or vinyl groups. This is a cornerstone reaction in medicinal chemistry for building molecular complexity. While 6-iodoquinoline is more reactive, 6-bromoquinoline offers a balance of reactivity and cost-effectiveness.[11]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the synthesis of various amino-quinoline derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, introducing alkynyl moieties.[10]

Caption: Versatility of 6-bromoquinoline in palladium-catalyzed reactions.

Nitration and Nucleophilic Aromatic Substitution (SNAr)

The quinoline ring can undergo electrophilic substitution. For instance, nitration of 6-bromoquinoline with a mixture of nitric and sulfuric acid regioselectively yields 6-bromo-5-nitroquinoline.[12]

Trustworthiness: The introduction of the electron-withdrawing nitro group at the 5-position serves a critical purpose: it activates the C-Br bond at the 6-position towards nucleophilic aromatic substitution (SNAr).[12] This two-step sequence (nitration followed by SNAr) is a powerful strategy for introducing nucleophiles that are not amenable to cross-coupling conditions.

Applications in Drug Discovery and Agrochemicals

6-Bromoquinoline is not an end product but a crucial intermediate. Its derivatives are widely explored for various biological activities.

-

Medicinal Chemistry: The quinoline scaffold is a "privileged structure" found in numerous pharmaceuticals. Using 6-bromoquinoline as a starting point, chemists can generate large libraries of derivatives for high-throughput screening.[2][13] These derivatives have been investigated as potential anticancer, anti-inflammatory, and antimicrobial agents.[13]

-

Agrochemicals: The compound serves as an intermediate in the synthesis of novel fungicides and herbicides.[10] The ability to easily modify the 6-position allows for the fine-tuning of activity and specificity for crop protection.

Caption: General workflow for utilizing 6-bromoquinoline in drug discovery.[2]

Safety and Handling

6-Bromoquinoline (free base) is a hazardous chemical and must be handled with appropriate precautions.[2] The hydrochloride salt should be handled with similar care.

-

Hazard Classifications: Harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[3][6][14]

-

Precautionary Statements:

-

Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, eye, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[14][15]

-

Response: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[14][15]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[14][15]

-

Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, gloves (e.g., nitrile rubber), and a lab coat. Use a dust mask (type N95) or respirator if ventilation is inadequate.[6][16]

Conclusion

This compound, and its corresponding free base, are more than just chemical reagents; they are enabling tools for innovation in the life sciences and material sciences. A thorough understanding of its synthesis, particularly the robust Skraup reaction, and its reactivity as a versatile cross-coupling partner, is essential for any researcher aiming to construct novel molecular architectures. By following the detailed protocols and safety guidelines presented in this guide, scientists can confidently and effectively utilize this key building block to advance their research and development objectives.

References

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. 6-Bromoquinoline | C9H6BrN | CID 79243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 6-ブロモキノリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. Skraup reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Page loading... [guidechem.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Bromoquinoline

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-bromoquinoline. As a pivotal heterocyclic compound in medicinal chemistry and materials science, a thorough understanding of its structural characterization is essential.[1] This document details the foundational principles of NMR spectroscopy as applied to 6-bromoquinoline, offers a detailed interpretation of its spectral data, outlines field-proven experimental protocols for data acquisition, and presents visualizations to aid in the comprehension of its molecular structure and the logical workflow of NMR analysis.

Introduction: The Role of NMR in the Structural Elucidation of 6-Bromoquinoline

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-destructive analytical technique for determining the structure of organic molecules.[1] For a molecule such as 6-bromoquinoline, which possesses a rigid aromatic framework, NMR provides precise information about the electronic environment of each hydrogen (¹H) and carbon (¹³C) atom. This allows for unambiguous confirmation of its identity and purity.

The quinoline ring system contains distinct chemical environments for its protons and carbons. The introduction of a bromine atom at the 6-position introduces specific electronic effects that influence the chemical shifts of the surrounding nuclei, providing a unique spectral fingerprint. This guide will deconstruct the ¹H and ¹³C NMR spectra of 6-bromoquinoline, explaining the rationale behind the observed chemical shifts and coupling constants.

¹H and ¹³C NMR Spectral Data of 6-Bromoquinoline

The following tables summarize the quantitative ¹H and ¹³C NMR data for 6-bromoquinoline, typically recorded in deuterated chloroform (CDCl₃). It is important to note that chemical shifts can be influenced by factors such as solvent and sample concentration.[2][3]

Table 1: ¹H NMR Spectral Data of 6-Bromoquinoline in CDCl₃

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-2 | ~8.90 | dd | J = 4.2, 1.7 |

| H-3 | ~7.41 | dd | J = 8.3, 4.2 |

| H-4 | ~8.15 | dd | J = 8.3, 1.7 |

| H-5 | ~8.08 | d | J = 9.0 |

| H-7 | ~7.72 | dd | J = 9.0, 2.2 |

| H-8 | ~8.00 | d | J = 2.2 |

| Note: The chemical shifts and coupling constants are approximate values based on typical spectra and may vary slightly depending on experimental conditions.[2] |

Table 2: ¹³C NMR Spectral Data of 6-Bromoquinoline in CDCl₃

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C-2 | ~151.2 |

| C-3 | ~121.8 |

| C-4 | ~136.0 |

| C-4a | ~147.9 |

| C-5 | ~130.3 |

| C-6 | ~120.7 |

| C-7 | ~132.8 |

| C-8 | ~129.0 |

| C-8a | ~128.5 |

| Note: The chemical shifts are approximate values and may vary slightly depending on experimental conditions.[2] |

Detailed Spectral Interpretation

Analysis of the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum of 6-bromoquinoline displays a set of distinct signals corresponding to the six protons on the quinoline ring.

-

The Pyridine Ring Protons (H-2, H-3, and H-4):

-

H-2 (~8.90 ppm): This proton is located adjacent to the electronegative nitrogen atom, which deshields it, causing it to resonate at a significantly downfield chemical shift. It appears as a doublet of doublets (dd) due to coupling with H-3 (ortho coupling) and H-4 (meta coupling).

-

H-4 (~8.15 ppm): This proton is also deshielded by the nitrogen atom and appears downfield. It is observed as a doublet of doublets (dd) due to coupling with H-3 (ortho coupling) and H-2 (meta coupling).

-

H-3 (~7.41 ppm): This proton resonates at a more upfield position compared to H-2 and H-4. It appears as a doublet of doublets (dd) due to ortho coupling with both H-2 and H-4.

-

-

The Benzene Ring Protons (H-5, H-7, and H-8):

-

H-5 (~8.08 ppm): This proton is deshielded and appears as a doublet (d) due to ortho coupling with H-7.

-

H-7 (~7.72 ppm): This proton is observed as a doublet of doublets (dd) due to ortho coupling with H-5 and meta coupling with H-8.

-

H-8 (~8.00 ppm): This proton is deshielded and appears as a doublet (d) due to meta coupling with H-7. The bromine atom at the 6-position influences the chemical shifts of these protons through its electron-withdrawing inductive effect and electron-donating resonance effect.

-

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of 6-bromoquinoline shows nine distinct signals, corresponding to the nine carbon atoms in the molecule.

-

C-2 (~151.2 ppm) and C-4 (~136.0 ppm): These carbons are adjacent to the nitrogen atom and are significantly deshielded, causing them to appear at the most downfield positions.

-

C-4a (~147.9 ppm) and C-8a (~128.5 ppm): These are the quaternary carbons at the ring fusion.

-

C-6 (~120.7 ppm): This is the carbon atom directly attached to the bromine atom. The "heavy atom" effect of bromine and its electronegativity influence this chemical shift.

-

Other Aromatic Carbons: The remaining carbon signals correspond to the other carbons in the quinoline ring system, with their chemical shifts influenced by their position relative to the nitrogen and bromine atoms.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 6-bromoquinoline, the following experimental protocol is recommended.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of 6-bromoquinoline for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common and effective choice for 6-bromoquinoline.[2] Other potential solvents include DMSO-d₆.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[4]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[2]

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette.[2]

-

Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[1]

-

Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).[2]

-

Temperature: 298 K (25 °C).[2]

-

Spectral Width (SW): Approximately 12-15 ppm, centered around 6-7 ppm.[2]

-

Acquisition Time (AQ): 2-4 seconds.[2]

-

Relaxation Delay (D1): 1-5 seconds.[5]

-

Number of Scans (NS): 8-16 scans are typically sufficient for a good signal-to-noise ratio.

-

Referencing: The spectrum is referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or tetramethylsilane (TMS) at δ = 0.00 ppm.

-

Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse (e.g., zgpg30 on Bruker instruments).[2]

-

Temperature: 298 K (25 °C).[2]

-

Spectral Width (SW): Approximately 200-220 ppm.[2]

-

Acquisition Time (AQ): 1-2 seconds.[2]

-

Relaxation Delay (D1): 2 seconds.[2]

-

Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[2]

-

Referencing: The spectrum is referenced to the solvent peak of CDCl₃ (δ = 77.16 ppm).[2]

Data Processing

-

Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.[2]

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C NMR spectra.

Visualizations

Molecular Structure and Atom Numbering

References

An In-depth Technical Guide to the Skraup Synthesis of 6-Bromoquinoline

This guide provides a comprehensive overview of the Skraup synthesis for preparing 6-bromoquinoline, a critical intermediate in pharmaceutical development. We will delve into the essential starting materials, dissect the multi-step reaction mechanism, and provide a detailed experimental protocol tailored for researchers and drug development professionals.

Introduction: The Significance of the Skraup Synthesis

First reported by the Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a cornerstone reaction in heterocyclic chemistry for the preparation of quinolines.[1] The archetypal reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring system.[1][2] This method's robustness and versatility have made it a fundamental tool for accessing a wide array of substituted quinolines, which are prevalent scaffolds in numerous biologically active molecules.[3][4]

The synthesis of 6-bromoquinoline, in particular, highlights the utility of the Skraup reaction in creating key building blocks for drug discovery. The bromine atom at the 6-position serves as a versatile handle for further functionalization, enabling the exploration of diverse chemical space in medicinal chemistry programs.

Core Components: Starting Materials and Reagents

The successful execution of the Skraup synthesis for 6-bromoquinoline hinges on the careful selection and understanding of each component's role.

| Component | Function | Key Considerations |

| 4-Bromoaniline | Aromatic amine precursor | The primary starting material that forms the benzene portion of the quinoline ring. The position of the bromine atom on the aniline dictates its final position on the quinoline product. |

| Glycerol | Source of the pyridine ring's carbon backbone | Undergoes acid-catalyzed dehydration to form acrolein, the key electrophile in the reaction.[2][3] Using anhydrous or "dynamite" glycerol is often recommended for optimal yields.[5] |

| Concentrated Sulfuric Acid (H₂SO₄) | Catalyst and Dehydrating Agent | Facilitates the dehydration of glycerol to acrolein and catalyzes the intramolecular cyclization step.[3][6] Its hygroscopic nature drives the dehydration equilibrium forward. |

| Oxidizing Agent | Aromatization of the dihydroquinoline intermediate | Traditionally, nitrobenzene is used, which can also serve as a solvent.[7] Other options include arsenic pentoxide or milder reagents like iodine.[5][8] The choice of oxidant can affect the reaction's vigor and overall yield.[9] |

| Ferrous Sulfate (FeSO₄) (Optional) | Moderator | Often added to control the exothermic nature of the reaction, making it less violent and more manageable, especially on a larger scale.[3][9] |

The Reaction Pathway: A Detailed Mechanistic Exploration

The Skraup synthesis of 6-bromoquinoline is a cascade of sequential reactions, each critical for the formation of the final product.[2][10]

Step 1: Dehydration of Glycerol to Acrolein

The reaction commences with the concentrated sulfuric acid-catalyzed dehydration of glycerol. This process involves the elimination of two water molecules to form the highly reactive α,β-unsaturated aldehyde, acrolein (propenal).[3][8][11]

Step 2: Michael Addition

The nitrogen atom of 4-bromoaniline, acting as a nucleophile, undergoes a conjugate (Michael) addition to the electron-deficient β-carbon of acrolein.[2][6][12] This 1,4-addition is a key bond-forming step, linking the aniline precursor to the three-carbon unit derived from glycerol.

Step 3: Acid-Catalyzed Cyclization

The intermediate formed from the Michael addition undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution.[2][11] The electron-rich ortho-position of the bromoaniline ring attacks the protonated aldehyde, leading to the closure of the second ring and the formation of a 1,2-dihydroquinoline intermediate after dehydration.[3]

Step 4: Oxidation to 6-Bromoquinoline

The final step is the oxidation of the 1,2-dihydroquinoline intermediate to the aromatic 6-bromoquinoline.[3][6] The oxidizing agent abstracts two hydrogen atoms, leading to the formation of the stable, aromatic quinoline ring system.[10]

Below is a diagram illustrating the complete mechanistic pathway:

Caption: A flowchart of the Skraup synthesis mechanism.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a generalized procedure for the synthesis of 6-bromoquinoline. Caution: The Skraup reaction is highly exothermic and can become violent.[3][9] It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials:

-

4-Bromoaniline

-

Anhydrous Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene

-

Ferrous Sulfate Heptahydrate (optional, but recommended)

-

Toluene (for extraction)

-

Sodium Hydroxide or Ammonia solution (for neutralization)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stirrer, cautiously add concentrated sulfuric acid to 4-bromoaniline while cooling the flask in an ice bath.[5]

-

Addition of Reagents: To the resulting aniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate.[5] Finally, add nitrobenzene.

-

Heating and Reaction: Gently heat the mixture. The reaction is exothermic and will likely begin to boil without external heating.[9] Be prepared to remove the heat source. If the reaction becomes too vigorous, the flask can be cooled with a wet towel.[5] Once the initial exotherm subsides, continue to heat the mixture at a controlled temperature (typically around 140-145°C) for several hours to ensure the reaction goes to completion.[2]

-

Workup - Quenching and Neutralization: After cooling, carefully pour the reaction mixture into a beaker of ice water with vigorous stirring.[2] This step should be performed in a fume hood. Slowly neutralize the acidic solution with a concentrated sodium hydroxide or ammonia solution until the pH is neutral.[2]

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with toluene (or another suitable organic solvent) multiple times.[2] Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.[2] Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude 6-bromoquinoline.

-

Purification: The crude product is often a dark oil or solid. Purify by vacuum distillation to obtain the final product.[2]

Data Summary

The following table summarizes key physicochemical and spectroscopic data for the target compound, 6-bromoquinoline.

| Parameter | Value |

| Molecular Formula | C₉H₆BrN |

| Molecular Weight | 208.06 g/mol |

| Appearance | Yellowish solid or oil |

| Boiling Point | 150-155 °C @ 15 mmHg[2] |

| ¹H NMR (CDCl₃, δ) | 8.98 (dd, J = 4.2, 1.8 Hz, 1H), 8.08 (dd, J = 8.3, 1.7 Hz, 1H), 7.98 (dd, J = 7.4, 1.4 Hz, 1H), 7.72 (dd, J = 8.1, 1.2 Hz, 1H), 7.45 (dd, J = 8.3, 4.2 Hz, 1H)[2] |

| ¹³C NMR (CDCl₃, δ) | 150.8, 147.9, 135.9, 131.0, 130.4, 129.1, 128.8, 122.3, 121.8[2] |

| Mass Spectrum (m/z) | 207 (M⁺), 209 (M⁺+2)[2] |

Conclusion

The Skraup synthesis remains a powerful and relevant method for the preparation of 6-bromoquinoline and other substituted quinolines. A thorough understanding of the underlying mechanism, the function of each reagent, and careful control of the reaction conditions are paramount for a successful and safe synthesis. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this classic reaction in their synthetic endeavors.

References

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. uop.edu.pk [uop.edu.pk]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. brainly.in [brainly.in]

- 8. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Work out the mechanism for the Skraup synthesis of quinoline. | Filo [askfilo.com]

- 11. iipseries.org [iipseries.org]

- 12. brainly.in [brainly.in]

An In-depth Technical Guide to the Solubility of 6-Bromoquinoline Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Bromoquinoline hydrochloride in organic solvents. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the core physicochemical principles governing the dissolution of this important heterocyclic salt. While quantitative public data is limited, this guide synthesizes foundational chemical theories with data from analogous compounds to present a reasoned prediction of its solubility profile. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of solubility via the isothermal shake-flask method, ensuring researchers can generate reliable data tailored to their specific applications. The document is structured to provide not just data, but a deep-seated understanding of the causality behind solvent selection and solubility outcomes.

Introduction: The Significance of this compound

6-Bromoquinoline and its derivatives are pivotal building blocks in medicinal chemistry and materials science. As a hydrochloride salt, this compound offers distinct advantages over its free base form, often exhibiting improved stability and handling properties. However, the introduction of the salt form fundamentally alters its interaction with solvents. A thorough understanding of its solubility is paramount for:

-

Reaction Condition Design: Ensuring homogeneity for consistent reaction kinetics.

-

Purification and Crystallization: Selecting appropriate solvent/anti-solvent systems for optimal yield and purity.

-

Formulation Development: Critical for creating effective delivery systems for active pharmaceutical ingredients (APIs).

This guide aims to equip the scientific community with the foundational knowledge and practical tools to effectively work with this compound.

Physicochemical Principles of Hydrochloride Salt Solubility

The solubility of an organic salt is a balance between the energy required to break apart its crystal lattice and the energy released when its constituent ions are solvated by the solvent.[1] For this compound, this process involves overcoming the strong ionic attraction between the positively charged quinolinium ion and the chloride anion.

Key Factors Influencing Solubility:

-

"Like Dissolves Like": This principle is the cornerstone of solubility prediction.[2] this compound is a highly polar, ionic compound. Therefore, it will exhibit the highest solubility in polar solvents capable of stabilizing the separated ions.[3]

-

Solvent Polarity (Dielectric Constant): Solvents with a high dielectric constant are more effective at insulating the separated positive and negative ions from each other, preventing them from recombining and precipitating out of solution.[3]

-

Protic vs. Aprotic Solvents:

-

Polar Protic Solvents (e.g., alcohols, water) have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[3] They are particularly effective at solvating the chloride anion through hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) have large dipole moments but lack O-H or N-H bonds.[4][5] They are excellent at solvating the positively charged quinolinium cation via their partial negative charges (often on an oxygen or nitrogen atom).[5] Their inability to donate hydrogen bonds leaves the anion less shielded, which can sometimes enhance reactivity in solution.[3]

-

-

Molecular Size and Structure: Larger molecules generally require more energy to solvate, which can lead to lower solubility compared to smaller, structurally similar molecules.[2] The presence of the bromine atom on the quinoline core increases the molecular weight and size of this compound compared to the parent quinoline hydrochloride.

Predicted Solubility Profile of this compound

Direct, quantitative solubility data for this compound is not widely available in published literature. However, by using data from the parent compound, quinoline hydrochloride , and applying the principles outlined above, we can construct a highly informative, illustrative profile. Quinoline hydrochloride is reported to be freely soluble in alcohol and chloroform, and sparingly soluble in cold ether.[6]

Based on this, the following table provides a predicted qualitative and semi-quantitative solubility profile for this compound at ambient temperature (approx. 20-25°C).

| Solvent Class | Solvent Example | Predicted Solubility | Rationale and Scientific Justification |

| Polar Protic | Methanol / Ethanol | High (> 50 mg/mL) | These alcohols are highly polar and can form strong hydrogen bonds, effectively solvating both the quinolinium cation and the chloride anion. This is analogous to the high solubility of quinoline hydrochloride in alcohol.[6] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High (> 50 mg/mL) | DMSO is a highly polar aprotic solvent with a strong ability to solvate cations.[4] It is an excellent solvent for a wide range of organic salts. |

| Dimethylformamide (DMF) | High (> 50 mg/mL) | Similar to DMSO, DMF is a highly polar aprotic solvent capable of effectively dissolving organic salts.[4] | |

| Acetonitrile (ACN) | Moderate (10-30 mg/mL) | Acetonitrile is polar aprotic but has a lower dielectric constant than DMSO or DMF.[4] It is expected to be a reasonably good solvent but likely less effective than more polar options. | |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate (5-20 mg/mL) | DCM has moderate polarity. While quinoline hydrochloride shows solubility in chloroform,[6] the larger size and potential for lower solvation energy for the 6-bromo derivative may limit its solubility here. |

| Ethers | Tetrahydrofuran (THF) | Low (1-5 mg/mL) | THF has a relatively low dielectric constant and is a weaker base than polar aprotic solvents, making it less effective at solvating the cation. |

| Diethyl Ether | Very Low / Insoluble (< 1 mg/mL) | With its low polarity and inability to form strong interactions, diethyl ether is a poor solvent for ionic salts. It is often used as an anti-solvent to induce precipitation of hydrochloride salts from other organic solutions.[7][8] | |

| Non-Polar | Toluene / Hexane | Insoluble (< 0.1 mg/mL) | These non-polar solvents cannot overcome the crystal lattice energy of the salt due to the lack of favorable ion-dipole interactions.[2] |

Experimental Determination of Solubility: A Standard Protocol

To obtain precise, quantitative data, an experimental determination is necessary. The isothermal shake-flask method is the gold standard for measuring thermodynamic solubility due to its reliability and accuracy.[9]

Workflow for Solubility Determination

Below is a diagram illustrating the key stages of the shake-flask method.

References

- 1. pharmtech.com [pharmtech.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 5. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]

- 6. Quinoline [drugfuture.com]

- 7. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

Infrared (IR) Spectroscopy of 6-Bromoquinoline for Functional Group Analysis

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of 6-bromoquinoline using Fourier Transform Infrared (FTIR) spectroscopy, a cornerstone technique for molecular structure elucidation. 6-Bromoquinoline (C₉H₆BrN), a halogenated heterocyclic aromatic compound, serves as a vital scaffold in medicinal chemistry and materials science.[1] Accurate structural confirmation is paramount for researchers in these fields, and IR spectroscopy offers a rapid, non-destructive method to verify the presence of key functional groups and the overall molecular architecture. This document details the theoretical underpinnings of the vibrational modes of 6-bromoquinoline, provides a validated experimental protocol for data acquisition using Attenuated Total Reflectance (ATR)-FTIR, and presents a systematic approach to spectral interpretation.

Introduction: The Vibrational Fingerprint of a Molecule

Infrared (IR) spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of its covalent bonds. These vibrations, which include stretching and bending, occur at specific quantized frequencies that are dependent on the bond type, the mass of the connected atoms, and the overall molecular environment. The resulting IR spectrum is a unique "fingerprint" of the molecule, revealing the functional groups present.

For a molecule like 6-bromoquinoline, IR spectroscopy is instrumental in confirming:

-

The integrity of the aromatic quinoline ring system.

-

The presence of aromatic C-H bonds.

-

The successful incorporation of the bromine substituent at the C6 position, identifiable through its influence on the ring's vibrational modes and its own characteristic vibrations.

This guide will deconstruct the IR spectrum of 6-bromoquinoline into its constituent regions, explaining the causality behind the expected absorptions based on established spectroscopic principles.

Theoretical Analysis of 6-Bromoquinoline's Vibrational Modes

The vibrational spectrum of 6-bromoquinoline is best understood by analyzing the contributions from the quinoline core and the effects imposed by the bromine substituent. The quinoline ring system, an aromatic heterocyclic analog of naphthalene, possesses a complex series of vibrational modes.[2][3] The bromine atom, being heavy and electronegative, influences the spectrum through both mass and electronic effects (p-π conjugation and inductive withdrawal).[4]

Aromatic C-H Stretching Vibrations (3100 - 3000 cm⁻¹)

This region is characteristic of C-H bonds where the carbon atom is sp² hybridized.

-

Expected Absorption: Multiple sharp, medium-to-weak intensity bands are expected in the 3100 - 3000 cm⁻¹ range.[5][6]

-

Causality: The high force constant of the sp² C-H bond results in a high vibrational frequency, clearly distinguishing these from the C-H stretches of saturated (alkane) systems, which appear just below 3000 cm⁻¹.[6] For 6-bromoquinoline, six such C-H bonds are present on the aromatic framework.

Aromatic Ring "Skeletal" Vibrations (1620 - 1400 cm⁻¹)

This region is dominated by the stretching and contracting of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring. These are often referred to as "ring modes" or "skeletal vibrations."

-

Expected Absorption: A series of sharp bands of variable intensity are characteristic of the quinoline core. Key absorptions are typically observed near 1620, 1580, 1500, and 1450 cm⁻¹.[5][7]

-

Causality: These absorptions arise from the concerted stretching of the C=C and C=N bonds that form the heterocyclic aromatic system.[8][9] The presence of multiple bands in this region is a strong indicator of an aromatic structure.[10] The C=N stretch of the quinoline ring is an integral part of this pattern.[7]

C-H In-Plane and Out-of-Plane Bending (1300 - 650 cm⁻¹)

This region, particularly the lower frequency portion, is highly diagnostic for the substitution pattern on an aromatic ring.

-

Expected Absorption:

-

In-Plane Bending: Weaker bands can be found between 1300 cm⁻¹ and 1000 cm⁻¹.[5]

-

Out-of-Plane (OOP) Bending: Strong, sharp absorptions in the 900 - 675 cm⁻¹ range are highly characteristic of the number of adjacent hydrogen atoms on the ring.[6] For 6-bromoquinoline, the substitution pattern dictates specific OOP bending modes.

-

-

Causality: The energy required to bend a C-H bond out of the plane of the aromatic ring is sensitive to the presence of adjacent substituents. The pattern of these strong bands provides powerful evidence for the specific isomer (e.g., 6-bromo vs. 8-bromo) being analyzed.

Carbon-Bromine (C-Br) Stretching Vibration (Typically < 1100 cm⁻¹)

The vibration of the C-Br bond is found in the lower frequency "fingerprint" region of the spectrum.

-

Expected Absorption: A band corresponding to the C-Br stretch is expected. For aromatic bromides, this absorption is typically found in the 1100-1000 cm⁻¹ region, though it can be lower and is often of weak to medium intensity, sometimes overlapping with other skeletal or bending vibrations.

-

Causality: The C-Br bond has a lower force constant and involves a heavier atom (Bromine, atomic mass ~79/81) compared to C-H or C-C bonds. According to Hooke's Law for a simple harmonic oscillator, this combination of a weaker bond and higher reduced mass results in a lower vibrational frequency.

Summary of Expected IR Absorptions

The following table summarizes the key vibrational frequencies anticipated for 6-bromoquinoline, providing a quick reference for spectral analysis.

| Wavenumber Range (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3100 - 3000 | Aromatic C-H Stretch | Weak-Medium | Confirms the presence of hydrogen atoms bonded to the sp² carbons of the quinoline ring.[5][6] |

| 1620 - 1400 | Aromatic C=C and C=N Ring Stretch | Medium-Strong | Characteristic "skeletal" vibrations confirming the integrity of the quinoline aromatic system.[7][10] |

| 900 - 675 | Aromatic C-H Out-of-Plane (OOP) Bend | Strong | Highly diagnostic of the substitution pattern on the aromatic rings.[6] |

| < 1100 | C-Br Stretch | Weak-Medium | Indicates the presence of the carbon-bromine bond, a key feature of the target molecule. |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powder samples like 6-bromoquinoline due to its simplicity, speed, and minimal sample preparation.[11][12][13] The protocol below is designed to be self-validating, ensuring data integrity.

Methodology

-

Instrument Preparation:

-

Crystal Cleaning (Trustworthiness Pillar):

-

Rationale: Any residue from previous samples will contaminate the spectrum. A clean crystal surface is critical for accurate analysis.[15]

-

Procedure: Gently wipe the ATR crystal surface with a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol). Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

Rationale: This step is crucial for a self-validating system. A background scan measures the ambient atmosphere (CO₂, H₂O vapor) and the instrument's optical bench.[15] This spectrum is automatically subtracted from the sample spectrum to ensure that the final output contains only the absorptions from the sample itself.

-

Procedure: With the clean, empty ATR crystal in place, initiate a "Background Scan" or "Collect Background" command in the instrument's software. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Procedure: Place a small amount of the 6-bromoquinoline powder (a few milligrams is sufficient) directly onto the center of the ATR crystal.

-

Rationale: The ATR technique relies on an evanescent wave that penetrates only a few microns into the sample.[13] Therefore, good contact between the sample and the crystal is essential for a strong signal.

-

Procedure: Lower the ATR press arm and apply consistent pressure to the sample. This ensures intimate contact between the solid powder and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Procedure: Initiate the "Sample Scan" or "Collect Sample" command. Use the same number of scans and resolution as the background scan for proper subtraction.

-

The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or % transmittance spectrum.

-

-

Post-Measurement Cleanup:

-

Procedure: Release the pressure arm, remove the bulk of the powder, and clean the crystal as described in Step 2 to prepare the instrument for the next user.

-

Data Interpretation Workflow

The logical flow from sample preparation to final structural confirmation is a systematic process. The following diagram illustrates this workflow, designed to guide the researcher through the stages of analysis.

Caption: Logical workflow for the analysis of 6-bromoquinoline using ATR-FTIR.

Conclusion

Infrared spectroscopy is an indispensable tool for the functional group analysis of 6-bromoquinoline. By systematically evaluating the distinct regions of the IR spectrum—from the high-frequency aromatic C-H stretches to the characteristic skeletal vibrations of the quinoline ring and the low-frequency carbon-bromine mode—a researcher can rapidly and confidently confirm the molecular identity. Adherence to a validated experimental protocol, such as the ATR-FTIR method detailed herein, ensures the acquisition of high-quality, reproducible data. This guide provides the foundational knowledge and practical steps necessary for drug development professionals and scientists to effectively leverage IR spectroscopy in their research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. mt.com [mt.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

From Coal Tar to Cutting-Edge Pharmaceuticals: A Technical Chronicle of Quinoline and its Bromo Derivatives

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Heterocyclic Scaffold

The quinoline scaffold, a deceptively simple fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of heterocyclic chemistry. Its journey from a byproduct of coal distillation to a privileged structure in modern drug discovery is a testament to over a century of chemical innovation. This technical guide provides a comprehensive exploration of the discovery and historical evolution of quinoline and its bromo derivatives. We will delve into the foundational synthetic methodologies that unlocked the potential of this versatile nucleus and trace the development of brominated quinolines as pivotal intermediates in the synthesis of a vast array of bioactive molecules. For the researcher and drug development professional, understanding this rich history is not merely an academic exercise; it provides a crucial context for contemporary synthetic strategies and the ongoing quest for novel therapeutics.

The Dawn of Quinoline: From Obscure Isolate to Defined Structure

The story of quinoline begins in the burgeoning field of organic chemistry in the 19th century. In 1834, the German chemist Friedlieb Ferdinand Runge, while meticulously analyzing the complex mixture of coal tar, isolated a colorless, oily liquid with a pungent odor.[1] This seminal discovery marked the first encounter with the quinoline nucleus, although its true identity remained shrouded in the nascent understanding of molecular structures.

It was not until the latter half of the century that the chemical architecture of quinoline was elucidated. The pioneering work on the structure of benzene by August Kekulé provided the conceptual framework for understanding such aromatic systems. Building upon this, the structure of quinoline as a fused benzene and pyridine ring system was proposed and eventually confirmed through various chemical degradations and the burgeoning field of spectroscopy.

Unlocking the Quinoline Core: The Golden Age of Named Syntheses

The late 19th century witnessed a flurry of activity in the development of synthetic routes to quinoline and its derivatives, driven by the burgeoning dye industry and the quest for synthetic alternatives to naturally occurring alkaloids like quinine. This era gave rise to a collection of "named reactions" that remain fundamental to heterocyclic chemistry today.

The Skraup Synthesis (1880): A Robust, Albeit Vigorous, Approach

Zdenko Hans Skraup, in 1880, developed a powerful method for the synthesis of quinoline by heating a mixture of aniline, glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[1] The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation to furnish the quinoline ring. While effective, the Skraup synthesis is notoriously exothermic and requires careful control.

Experimental Protocol: The Skraup Synthesis of Quinoline

-

Reactants: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene (oxidizing agent).

-

Step 1: Dehydration of Glycerol: Glycerol is heated in the presence of concentrated sulfuric acid to generate the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Step 2: Michael Addition: Aniline acts as a nucleophile and adds to the β-carbon of acrolein in a conjugate addition.

-

Step 3: Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to form 1,2-dihydroquinoline.

-

Step 4: Oxidation: The 1,2-dihydroquinoline is oxidized by nitrobenzene to the aromatic quinoline.

References

Methodological & Application

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

An Application Guide to the Suzuki-Miyaura Coupling of 6-Bromoquinoline Hydrochloride for Pharmaceutical Scaffolding

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool, particularly within the pharmaceutical industry, for the synthesis of complex organic molecules.[2][3] Its impact is underscored by the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi for their pioneering work on palladium-catalyzed cross-couplings.[1]

At the heart of many therapeutic agents lies the quinoline scaffold, a heterocyclic aromatic compound whose derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[4][5][6][7] The ability to functionalize this "privileged structure" at specific positions is paramount for modulating biological activity and optimizing drug candidates.[6] This guide provides a detailed protocol and expert insights for the Suzuki-Miyaura coupling of this compound, a key intermediate for accessing novel 6-arylquinoline derivatives. Special attention is given to the unique considerations required when utilizing a hydrochloride salt, a common form for nitrogen-containing heterocycles.

The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][8] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][9]

-

Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of 6-bromoquinoline, forming a Pd(II) complex.[1][9] This step is often rate-limiting, particularly for less reactive aryl halides.[10]

-

Transmetalation: This is the crucial step where the organic moiety from the organoboron reagent is transferred to the palladium center. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily exchanges its organic group with the halide on the palladium complex.[11][12][13][14]

-

Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple, forming the new C-C bond of the biaryl product. This process simultaneously regenerates the catalytically active Pd(0) species, which re-enters the cycle.[3][9]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid.

Reagents and Equipment

-

Substrates: this compound, Arylboronic acid

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or similar Pd(0) source.

-

Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄).

-

Solvents: 1,4-Dioxane and Water (degassed).

-

Equipment: Round-bottom flask or reaction vial, magnetic stirrer, condenser, heating mantle or oil bath, inert gas line (Argon or Nitrogen), standard laboratory glassware for work-up and purification, silica gel for column chromatography.

Reaction Parameters Table

The following table outlines typical quantities for a 1.0 mmol scale reaction. These should be optimized for each specific substrate combination.

| Component | Molar Equiv. | Amount (for 1 mmol scale) | Purpose |

| This compound | 1.0 | 244.5 mg | Aryl halide electrophile |

| Arylboronic acid | 1.2 - 1.5 | 1.2 - 1.5 mmol | Organoboron nucleophile |

| Pd(PPh₃)₄ | 0.03 - 0.05 | 35 - 58 mg | Palladium catalyst source |

| Potassium Carbonate (K₂CO₃) | 3.0 | 414.6 mg | Neutralizes HCl salt and facilitates transmetalation[12][14] |

| 1,4-Dioxane | - | 8 mL | Organic solvent |

| Water | - | 2 mL | Co-solvent, aids in dissolving the base |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure all oxygen is removed, which can otherwise deactivate the catalyst.[15]

-

Catalyst and Solvent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask. Using a syringe, add the degassed 1,4-dioxane and water. The solvent mixture should be thoroughly degassed beforehand by bubbling with inert gas for at least 20 minutes.[16]

-

Reaction Execution: Attach a condenser to the flask and place it in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 4-12 hours.

-

Monitoring Progress: The reaction's progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.[10]

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and then with brine. This removes inorganic salts and residual water-soluble components.[9]

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 6-arylquinoline product.

Caption: A typical experimental workflow for Suzuki coupling.

Expert Insights: Causality Behind Experimental Choices

The Hydrochloride Salt: A Double Duty for the Base

When using this compound, the base performs two essential functions. First, it must neutralize the hydrochloride salt to generate the free 6-bromoquinoline in situ. Second, it must participate in the catalytic cycle to form the active boronate species.[12][14] For this reason, a stoichiometric excess of the base (typically 2.5-3.0 equivalents) is crucial. Insufficient base will result in incomplete neutralization and a stalled reaction. While strong bases like NaOH or KOH can be used, milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred to avoid potential side reactions with sensitive functional groups.[14]

Catalyst and Ligand Selection for Heterocycles

While Pd(PPh₃)₄ is a robust and common catalyst, couplings involving electron-rich or sterically hindered heteroaromatic halides can be challenging.[17] In such cases, more advanced catalyst systems are often employed. These typically consist of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ paired with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or DavePhos.[18][19] These ligands promote the often-difficult oxidative addition step and stabilize the catalytic species, leading to higher yields and faster reaction times.[18] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives for challenging couplings.[20]

Solvent Systems: Balancing Solubility and Reactivity

The choice of solvent is critical for ensuring that all components, particularly the inorganic base and the organic substrates, are sufficiently soluble to react.[21] A biphasic solvent system, such as 1,4-dioxane/water or toluene/ethanol/water, is commonly used.[10][19] The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the aryl halide and boronic acid, with the reaction occurring at the interface or in the organic phase.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Inactive catalyst due to oxygen exposure.- Insufficient base to neutralize HCl and drive the reaction.- Low reaction temperature.[17] | - Ensure rigorous degassing of solvents and maintenance of an inert atmosphere.- Increase base stoichiometry to 3.0 equivalents or more.- Increase reaction temperature, or switch to a more active catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos).[19] |

| Homocoupling of Boronic Acid | - Presence of oxygen, leading to Pd(II) species that promote homocoupling.[1][15]- Catalyst system is not optimal. | - Improve degassing procedures.- Use a Pd(0) precatalyst like Pd(PPh₃)₄ to minimize initial Pd(II) concentration.- Screen different ligands; bulkier ligands can sometimes suppress homocoupling.[15] |

| Protodeboronation (Loss of Boronic Acid) | - Boronic acid is unstable under the reaction conditions (e.g., high temperature, prolonged time).[22]- The presence of excess water can facilitate this side reaction.[21] | - Use the boronic acid as soon as possible after purchase/synthesis.- Consider using a more stable boronic ester (e.g., a pinacol ester).- Reduce reaction time by using a more active catalyst or higher temperature. |

| Incomplete Conversion | - Catalyst deactivation over time.- Poor solubility of starting materials.[21] | - Add a fresh portion of the catalyst midway through the reaction.- Try a different solvent system to improve solubility (e.g., DMF, DME/water).- Ensure vigorous stirring, especially in biphasic systems. |

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for synthesizing a diverse array of 6-arylquinolines, which are of significant interest in medicinal chemistry and drug development. Success hinges on a clear understanding of the reaction mechanism and careful consideration of key parameters. Specifically, the use of a sufficient excess of a suitable base is paramount to address the hydrochloride salt. By employing the robust protocol detailed herein and leveraging insights into catalyst, ligand, and solvent selection, researchers can effectively troubleshoot and optimize this transformation to accelerate the discovery of novel therapeutic agents.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 19. reddit.com [reddit.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

The Buchwald-Hartwig Amination: A Detailed Guide to C-N Bond Formation with 6-Bromoquinoline

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of 6-aminoquinoline derivatives, offering significant advantages over traditional methods.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed C-N cross-coupling of 6-bromoquinoline. We delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters for optimization to empower users to achieve high-yield, reproducible results.

Introduction: The Significance of C-N Bond Formation in Quinoline Chemistry

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. Quinolines, with their diverse therapeutic properties, including anticancer and antimicrobial activities, are a prime target for functionalization.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of aryl amines by providing a mild and efficient route with broad substrate scope and functional group tolerance.[2][3] This reaction overcomes the limitations of classical methods, such as nucleophilic aromatic substitution, which often require harsh conditions and are limited in their applicability.[2][4]

This guide focuses specifically on the application of the Buchwald-Hartwig amination to 6-bromoquinoline, a readily available starting material for the synthesis of a diverse library of 6-aminoquinoline derivatives.

The Catalytic Heart of the Reaction: Mechanism of the Buchwald-Hartwig Amination

Understanding the catalytic cycle is paramount to troubleshooting and optimizing the Buchwald-Hartwig amination. The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst.[5][6]

The generally accepted mechanism involves:

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (6-bromoquinoline) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[7] This is often the rate-determining step.[7]

-

Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[8]

-

Reductive Elimination: The final step is the reductive elimination of the desired 6-aminoquinoline product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

A potential side reaction is the β-hydride elimination from the palladium-amido intermediate, which can lead to the formation of hydrodehalogenated arene and an imine.[2][9] The choice of ligand plays a crucial role in minimizing this undesired pathway.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 6-Bromoquinoline Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Among the various substituted quinolines, 6-Bromoquinoline hydrochloride (CAS: 55377-26-9) emerges as a particularly valuable and versatile building block for drug discovery and development.[3][4][5] The presence of a bromine atom at the 6-position offers a reactive handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).[3][6] This allows for the systematic and modular construction of diverse chemical libraries, facilitating the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[4] The hydrochloride salt form enhances the compound's solubility and stability, simplifying its handling and formulation in various experimental settings.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on the development of novel anticancer agents and kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven experimental protocols, and present visual workflows to aid in the practical application of this key intermediate.

Core Application: A Cornerstone in Anticancer Drug Discovery

Derivatives of 6-Bromoquinoline have demonstrated significant potential as anticancer agents, with research indicating their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.[3][7] The strategic placement of the bromine atom allows for the introduction of diverse functionalities that can interact with key oncogenic targets.

Targeting Critical Signaling Pathways: The PI3K/Akt/mTOR Cascade

A prominent area of investigation for quinoline derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway.[3] Dysregulation of this pathway is a frequent event in many human cancers, leading to uncontrolled cell growth, proliferation, and survival.[3] By targeting key kinases within this cascade, such as PI3K, Akt, or mTOR, 6-bromoquinoline-based compounds can effectively disrupt these oncogenic signals. The diagram below illustrates the central role of this pathway and the potential intervention points for novel inhibitors derived from 6-bromoquinoline.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 6-Bromoquinoline derivatives.

Development of Potent Kinase Inhibitors

The human kinome represents a vast and highly tractable class of drug targets.[8] The 4-anilino-quinoline scaffold is a well-established hinge-binding motif capable of inhibiting a wide range of protein kinases.[8] 6-Bromoquinoline serves as a key precursor for the synthesis of these inhibitors. For instance, it can be converted to 6-bromo-4-chloroquinoline, which then readily undergoes nucleophilic substitution with various anilines to generate a library of 4-anilino-quinoline derivatives.[8] This modular approach allows for the fine-tuning of the inhibitor's selectivity and potency against specific kinases.[9]

Experimental Protocols: Synthesizing Bioactive Molecules

The following protocols provide step-by-step methodologies for key transformations involving 6-Bromoquinoline, showcasing its utility in synthesizing compounds for biological evaluation.

Protocol 1: Synthesis of 6-Bromo-5-nitroquinoline

The introduction of a nitro group adjacent to the bromine atom activates the C-Br bond for subsequent nucleophilic aromatic substitution (SNAr) reactions, a crucial step in creating diverse derivatives.[7][10]

Workflow Diagram:

Caption: Workflow for the nitration of 6-Bromoquinoline.

Materials:

-

6-Bromoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Salt

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel or Pasteur pipette

-

In a round-bottom flask, dissolve 6-bromoquinoline (1.0 eq) in concentrated sulfuric acid (approx. 20 mL per gram of starting material).

-

Cool the solution to -5 °C using a salt-ice bath with continuous stirring.

-

In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.0 eq) to an equal volume of concentrated sulfuric acid. Cool this mixture to -5 °C.

-

While vigorously stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise over one hour, ensuring the temperature does not exceed 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain 6-bromo-5-nitroquinoline.

Protocol 2: Synthesis of a 4-Anilino-6-bromoquinoline Kinase Inhibitor Scaffold

This protocol outlines a general procedure for the synthesis of 4-anilino-6-bromoquinoline derivatives, which are potent kinase inhibitor scaffolds.[8] The synthesis involves a nucleophilic aromatic substitution reaction between 6-bromo-4-chloroquinoline and a substituted aniline.

Workflow Diagram:

Caption: Synthesis of a 4-Anilino-6-bromoquinoline derivative.

Materials:

-